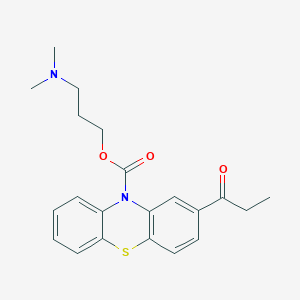

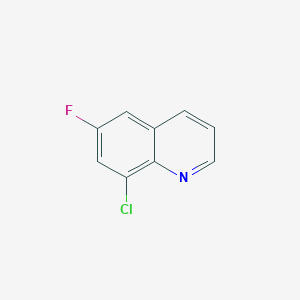

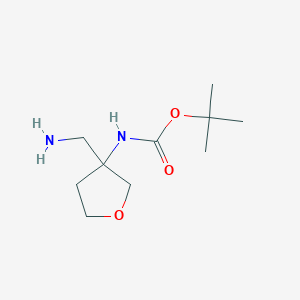

![molecular formula C12H9NO4 B1469846 2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid CAS No. 1384429-51-9](/img/structure/B1469846.png)

2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid

Übersicht

Beschreibung

2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid, or DATC, is a natural organic compound found in various plants and fungi. It is a derivative of the tricyclic diketone family and has a wide range of applications in the scientific community. DATC has been found to have significant antioxidant, antimicrobial, and anti-inflammatory properties, and as such has been studied extensively in recent years.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Base-Promoted Rearrangement

This compound undergoes a base-promoted rearrangement, offering insights into the synthesis of various cage-like structures. For instance, the reaction with sodium hydroxide leads to derivatives like 11-oxa-3,4,5-exo-6-tetrachloropentacyclo undecane-endo-3-carboxylic acid, demonstrating the compound's reactivity and potential as a precursor for more complex structures (Marchand & Chou, 1975).

Heterocyclic Compound Synthesis

The compound serves as a basis for synthesizing a range of heterocyclic compounds with potential biological activity. This includes the synthesis of novel N-substituted ethyl carboxylates and acetates, highlighting its versatility as a chemical scaffold (Kuran et al., 2013).

Intramolecular Cycloaddition

Intramolecular [4+2] cycloaddition of related fulvenes creates unique bridged tricyclic ring systems, demonstrating the compound's potential in constructing complex molecular architectures (Shanmugasundaram & Raghunathan, 1999).

Diels-Alder Reaction Derivatives

Diels-Alder reactions involving this compound lead to polycyclic structures with distinctive conformations. This showcases the compound's utility in stereochemical studies and in synthesizing complex molecular frameworks (Zukerman-Schpector et al., 2001).

Pharmaceutical and Biological Research

Cytotoxic Properties Evaluation

Compounds derived from this acid have been evaluated for their cytotoxic properties in various cell lines, contributing to the understanding of its potential therapeutic applications (Kuran et al., 2013).

Chemical Reactivity Studies

Studies on the chemical reactivity of derivatives of this compound, such as conversion into acyl chlorides and simple amides, provide valuable insights into its potential pharmaceutical applications (Оkovytaya & Tarabara, 2014).

Intermolecular Character of Reactions

Investigating the reactions between derivatives of this compound and other chemicals, such as p-nitrophenyl azide, enhances understanding of its intermolecular interactions and potential in drug development (Tarabara et al., 2009).

Eigenschaften

IUPAC Name |

2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-10-8-5-7(12(16)17)4-6-2-1-3-13(9(6)8)11(10)15/h4-5H,1-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHSGBUGTHYKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)C(=O)O)C(=O)C(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

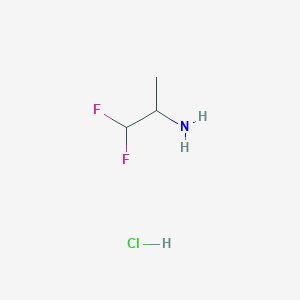

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)

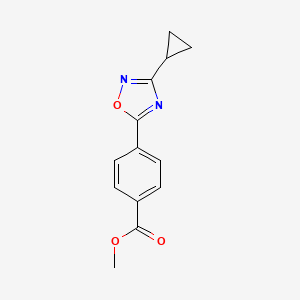

![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)